molecular formula C17H19N3O2S B2937998 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034498-42-3

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2937998
CAS No.: 2034498-42-3
M. Wt: 329.42
InChI Key: PDDQMRSRQSLEJR-UHFFFAOYSA-N
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Description

2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an oxygen atom to a piperidine ring substituted with a 2-(methylsulfanyl)benzoyl group. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol . The methylsulfanyl (SMe) group on the benzoyl moiety contributes to lipophilicity, while the piperidine ring introduces conformational flexibility.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-15-8-3-2-7-14(15)16(21)20-11-4-6-13(12-20)22-17-18-9-5-10-19-17/h2-3,5,7-10,13H,4,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDQMRSRQSLEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of reactions, including the reduction of pyridine derivatives. The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base. The methylsulfanyl group is added through thiolation reactions, typically using methylthiolating agents such as methylthiol chloride.

The final step involves the coupling of the piperidine intermediate with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three categories of analogs: carboxamide derivatives , pyridine-based analogs , and sulfonamide-containing piperidine derivatives . Key structural differences and implications are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name/Identifier Key Substituents Molecular Features Functional Implications Reference
Target Compound 2-(Methylsulfanyl)benzoyl, piperidin-3-yl Pyrimidine core, thioether, flexible piperidine High lipophilicity, potential kinase binding
BK75945 (2-methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine) Pyridine-3-carbonyl, 2-methylpyrimidine Pyridine ring, methyl-substituted pyrimidine Enhanced basicity, altered electronic profile
2CA4MBA (Carboxamide derivative) Methylsulfanyl butanoic acid, cyclohexyl Carboxamide, hydrophobic cyclohexyl Targets proteases or hydrophobic binding sites
Piperidine derivative (CAS 139230-71-0) Methylsulfonylamino phenyl, oxoacetyl Sulfonamide, rigid oxoacetyl Increased polarity, hydrogen-bonding capacity
Key Observations:

Thioether vs. Sulfonamide : The target’s methylsulfanyl group (SMe) is less polar than sulfonamide (SO₂NH) groups in analogs like CAS 139230-71-0. This difference impacts solubility, with SMe favoring membrane permeability and sulfonamides enhancing aqueous solubility .

Benzoyl vs. Pyridine : Replacing benzoyl (in the target) with pyridine-3-carbonyl (BK75945) introduces nitrogen heteroatoms, increasing basicity and altering π-π stacking interactions in binding pockets .

Piperidine Flexibility vs. Cyclohexyl Rigidity : The target’s piperidine allows conformational adaptability, whereas cyclohexyl carboxamides (e.g., 2CA4MBA) may enforce rigid hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s logP is estimated to be higher than sulfonamide analogs due to the SMe group but lower than cyclohexyl-containing 2CA4MBA .
  • Solubility : Sulfonamide derivatives (e.g., CAS 139230-71-0) exhibit higher aqueous solubility than the target, which may limit its bioavailability .
  • Metabolic Stability : Thioethers like SMe are prone to oxidative metabolism (e.g., sulfoxidation), whereas sulfonamides are more metabolically inert .

Biological Activity

The compound 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic molecule belonging to the pyrimidine class. Its unique structural features, including a piperidine moiety and a methylsulfanyl group, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and comparative analysis with similar compounds.

Structural Characteristics

The structural formula of this compound indicates several functional groups that may contribute to its biological activity:

  • Pyrimidine Ring : A six-membered heterocyclic structure that is often associated with nucleic acid metabolism and various biological functions.
  • Piperidine Moiety : Known for its role in several pharmacologically active compounds, enhancing the solubility and bioavailability.
  • Methylsulfanyl Group : This substituent may influence the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Potential therapeutic applications include:

  • Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. For instance, derivatives containing piperidine rings have been evaluated for their cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The presence of a methylsulfanyl group has been linked to anti-inflammatory properties in related compounds.

Case Studies

  • Anticancer Activity : A study on related compounds demonstrated that those with a piperidine structure exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic effects .
  • Anti-inflammatory Research : Another investigation revealed that derivatives featuring methylsulfanyl groups showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique pharmacological profile:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylsulfanylphenyl)-3-pyridinylmethanolMethylsulfanyl group and phenyl ringPotential anti-inflammatory properties
4-(Methylthio)-1H-pyrazolo[3,4-b]quinolinMethylthio group and quinoline structureAnticancer activity reported
Benzamide derivativesSimilar benzene ring with amide functionalityVarious biological activities including antitumor effects

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving suitable aldehydes and guanidine derivatives.
  • Introduction of Functional Groups : The methyl group is introduced via alkylation reactions using methyl iodide under basic conditions.
  • Piperidine Ring Formation : Cyclization reactions involving amines and dihaloalkanes are commonly employed.

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